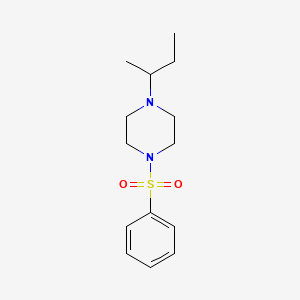![molecular formula C11H15N3O6S2 B10883850 1-(Methylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10883850.png)
1-(Methylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Methylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a complex organic compound that belongs to the class of piperazines. This compound is characterized by the presence of both methylsulfonyl and nitrophenylsulfonyl groups attached to a piperazine ring. It is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves the reaction of piperazine with methylsulfonyl chloride and 2-nitrophenylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: 1-(Methylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazines depending on the nucleophile used.
科学研究应用
1-(Methylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(Methylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their function. The sulfonyl groups can form strong interactions with biological molecules, affecting their activity and stability. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
1-(Methylsulfonyl)piperazine: Lacks the nitrophenylsulfonyl group, making it less reactive in certain chemical reactions.
4-(Nitrophenylsulfonyl)piperazine: Lacks the methylsulfonyl group, affecting its solubility and reactivity.
Uniqueness: 1-(Methylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is unique due to the presence of both methylsulfonyl and nitrophenylsulfonyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical and biological applications.
属性
分子式 |
C11H15N3O6S2 |
|---|---|
分子量 |
349.4 g/mol |
IUPAC 名称 |
1-methylsulfonyl-4-(2-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C11H15N3O6S2/c1-21(17,18)12-6-8-13(9-7-12)22(19,20)11-5-3-2-4-10(11)14(15)16/h2-5H,6-9H2,1H3 |
InChI 键 |
UBOOSSZYGIMOKF-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B10883767.png)
![1-Cyclooctyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B10883778.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B10883784.png)
![2-(4-Methoxyphenoxy)-1-[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B10883789.png)
![(4-Benzylpiperidin-1-yl)[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10883801.png)
![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B10883803.png)
methanone](/img/structure/B10883815.png)
![N-(4-{[4-(2,4-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10883829.png)

![N-[2-(azepan-1-ylcarbonyl)phenyl]acetamide](/img/structure/B10883839.png)
![1-[4-(Methylsulfanyl)benzyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10883845.png)
![N,N-dibutyl-N'-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]imidoformamide](/img/structure/B10883856.png)
![1-[(2,5-Dimethoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine](/img/structure/B10883871.png)
![N-(4-{[4-(3-phenylpropyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10883872.png)
